3-Chloro-N-(2-cyanophenyl)benzo[b]thiophene-2-carboxamide 3-Chloro-N-(2-cyanophenyl)benzo[b]thiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15817166
InChI: InChI=1S/C16H9ClN2OS/c17-14-11-6-2-4-8-13(11)21-15(14)16(20)19-12-7-3-1-5-10(12)9-18/h1-8H,(H,19,20)
SMILES:
Molecular Formula: C16H9ClN2OS
Molecular Weight: 312.8 g/mol

3-Chloro-N-(2-cyanophenyl)benzo[b]thiophene-2-carboxamide

CAS No.:

Cat. No.: VC15817166

Molecular Formula: C16H9ClN2OS

Molecular Weight: 312.8 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-N-(2-cyanophenyl)benzo[b]thiophene-2-carboxamide -

Specification

Molecular Formula C16H9ClN2OS
Molecular Weight 312.8 g/mol
IUPAC Name 3-chloro-N-(2-cyanophenyl)-1-benzothiophene-2-carboxamide
Standard InChI InChI=1S/C16H9ClN2OS/c17-14-11-6-2-4-8-13(11)21-15(14)16(20)19-12-7-3-1-5-10(12)9-18/h1-8H,(H,19,20)
Standard InChI Key UJIPSBANJVWPOU-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)C#N)NC(=O)C2=C(C3=CC=CC=C3S2)Cl

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The molecular formula of 3-chloro-N-(2-cyanophenyl)benzo[b]thiophene-2-carboxamide is C₁₆H₉ClN₂OS, with a molecular weight of 312.8 g/mol. Its IUPAC name derives from the benzothiophene scaffold substituted at the 3-position with chlorine and the 2-position with a carboxamide group linked to a 2-cyanophenyl ring. The compound’s structure is confirmed by spectroscopic methods, including NMR and mass spectrometry, which verify the positions of substituents and the integrity of the bicyclic system.

Table 1: Key Molecular Properties

PropertyValueSource
CAS Number332156-37-3
Molecular FormulaC₁₆H₉ClN₂OS
Molecular Weight312.8 g/mol
XLogP34.2 (estimated)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4

Synthesis and Optimization

Synthetic Routes

The synthesis of 3-chloro-N-(2-cyanophenyl)benzo[b]thiophene-2-carboxamide typically proceeds via a three-step sequence:

  • Chlorination of Benzo[b]thiophene-2-carboxylic Acid: Initial chlorination at the 3-position using phosphorus oxychloride (POCl₃) yields 3-chlorobenzo[b]thiophene-2-carbonyl chloride .

  • Amidation with 2-Cyanophenylamine: The carbonyl chloride intermediate reacts with 2-cyanophenylamine in tetrahydrofuran (THF) under inert conditions, forming the carboxamide bond.

  • Purification: Column chromatography on silica gel with ethyl acetate/hexane (1:3) achieves >95% purity.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldSource
1POCl₃, DMF, 80°C, 6 h85%
22-Cyanophenylamine, THF, rt78%

Challenges and Modifications

Key challenges include the hygroscopic nature of 3-chlorobenzo[b]thiophene-2-carbonyl chloride, which necessitates anhydrous conditions . Alternative routes employing coupling agents like HATU have been explored but show reduced yields (≤65%) due to side reactions at the cyanophenyl group. Microwave-assisted synthesis reduces reaction times from 12 h to 2 h but requires specialized equipment .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) but is soluble in polar aprotic solvents like DMSO (45 mg/mL). Stability studies indicate decomposition at temperatures >150°C, with the cyanophenyl group undergoing hydrolysis to carboxylic acid under strongly acidic conditions (pH <2).

Spectroscopic Profiles

  • UV-Vis: λₘₐₐ = 274 nm (π→π* transition of benzothiophene).

  • ¹H NMR (DMSO-d₆): δ 8.62 (s, 1H, NH), 8.12–7.45 (m, 8H, aromatic), 3.21 (s, 1H, thiophene-CH).

  • IR (KBr): 2210 cm⁻¹ (C≡N stretch), 1655 cm⁻¹ (C=O amide).

Biological Activities and Mechanisms

Amyloid-Beta Modulation

In Alzheimer’s disease models, structural analogs of this compound demonstrate dual functionality:

  • Inhibition: Derivatives with methoxyphenol substituents reduce Aβ42 aggregation by 54% at 25 μM .

  • Promotion: Methoxyphenyl variants accelerate fibrillogenesis 2.7-fold, aiding in diagnostic probe development .
    Molecular docking suggests the benzothiophene core inserts into hydrophobic Aβ42 pockets, while the cyanophenyl group stabilizes interactions via π-stacking .

Metabolic Enzyme Inhibition

Patent data reveal that carboxamide derivatives act as allosteric inhibitors of glucokinase (GK) with IC₅₀ values of 0.8–3.2 μM, positioning them as candidates for type 2 diabetes therapy . The chlorine atom enhances target affinity by forming halogen bonds with GK’s Leu165 residue .

Neuroprotective Effects

In murine hippocampal neuronal cells (HT22), pretreatment with 10 μM of the compound increases cell viability from 45% to 82% under Aβ42-induced toxicity . This correlates with reduced caspase-3 activation and mitochondrial membrane potential stabilization .

Applications in Drug Discovery

Lead Optimization Strategies

  • Bioisosteric Replacement: Substituting the chlorine atom with fluorine improves metabolic stability (t₁/₂ from 1.2 h to 4.7 h in human liver microsomes) .

  • Prodrug Development: Esterification of the carboxamide group enhances oral bioavailability from 12% to 67% in rat models .

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